2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride
Description
2-Amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride is a synthetic organic compound characterized by a pentanamide backbone substituted with a furan-2-ylmethyl group and a methylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. The furan ring, a five-membered aromatic heterocycle with oxygen, contributes to electronic and steric properties that influence reactivity and biological interactions .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-5-10(12)11(14)13(2)8-9-6-4-7-15-9;/h4,6-7,10H,3,5,8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIVJQZKYEHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)CC1=CC=CO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-93-4 | |
| Record name | Pentanamide, 2-amino-N-(2-furanylmethyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride typically involves the reaction of furan-2-ylmethylamine with N-methylpentanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound's structure enables it to interact with biological targets, modulating pathways involved in cell proliferation and survival .
- Mechanism of Action : The interactions facilitated by the furan ring and amino group can enhance binding to enzymes or receptors. For instance, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which is significant in neuroprotection and cognitive enhancement .
Medicine
- Therapeutic Potential : Due to its structural similarities to known bioactive compounds, this compound is explored as a potential therapeutic agent for various conditions, including neurological disorders and cancer. Its selective inhibition of MAO-B suggests applications in treating cognitive impairments associated with Alzheimer's disease .
Industrial Applications
- Material Development : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique structural features allow for tailored functionalities in industrial applications.
Antimicrobial Properties
Research has demonstrated that 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride exhibits antimicrobial activity. The amino group enhances binding to microbial targets, potentially inhibiting growth.
Anticancer Properties
A significant study evaluated the compound's effects on MAO-B activity, revealing an IC50 value of approximately 5.16 μM, indicating its potential as an anticancer agent through enzyme inhibition related to tumor growth .
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity | Biological Activity |
|---|---|---|---|---|
| This compound | MAO-B | 5.16 ± 0.86 | >19 (no MAO-A inhibition) | Anticancer, Neuroprotective |
| F2MPA | MAO-B | 6.0 | Moderate | Cognitive Enhancement |
| Clorgyline | MAO-A | 60.0 | N/A | Antidepressant |
Mechanism of Action
The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The furan ring and amino group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its structural analogs:
Key Observations:
- Amide Chain Length: Longer chains (e.g., pentanamide vs.
- Substituent Effects: Furan vs. Fluorophenyl: The furan ring’s electron-rich oxygen may facilitate hydrogen bonding or π-π stacking, whereas fluorophenyl groups introduce electron-withdrawing effects, enhancing metabolic stability .
Pharmacokinetic and Pharmacodynamic Comparisons
Brain Uptake and Metabolism
- Remacemide Hydrochloride (a glycineamide analog): Exhibits 51% brain uptake index (BUI) in rats, with hydrolysis to an active metabolite (FPL12495) at the blood-brain barrier. This suggests that amide chain length and substituents critically influence CNS penetration .
- Target Compound : The pentanamide chain and furan group may reduce passive diffusion compared to shorter-chain analogs, but the methyl group could mitigate this by lowering polarity .
Antioxidant Activity
- The target compound’s amide group, however, may reduce this activity compared to hydroxamic acids .
Biological Activity
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring and an amino group, which are critical for its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- Structure : The compound contains a furan ring, an amino group, and a methylpentanamide structure that contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring and amino group facilitate hydrogen bonding and π-π interactions with enzymes and receptors, potentially modulating various biological pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting anticancer properties.
- Neurotransmitter Modulation : It has been studied for its effects on monoamine oxidase (MAO) enzymes, which play a crucial role in regulating neurotransmitter levels in the brain .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The interactions facilitated by its amino group may enhance binding to microbial targets, potentially leading to inhibition of growth or viability.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism includes the inhibition of specific enzymes related to tumor growth and proliferation. For instance, it has been suggested that the compound can effectively inhibit MAO-B, which is associated with neuroprotection and cognitive enhancement .
Case Studies and Experimental Data
- Study on MAO Inhibition : A study evaluated the effects of related compounds on MAO activity, revealing that this compound exhibits selective inhibition of MAO-B with an IC50 value of approximately 5.16 μM. This selectivity indicates potential therapeutic applications in treating neurological disorders .
- Synaptic Transmission Enhancement : Another investigation demonstrated that administration of the compound improved synaptic transmission in the dentate gyrus region of the hippocampus without inducing hyperexcitability, suggesting its potential as a cognitive enhancer .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity | Biological Activity |
|---|---|---|---|---|
| This compound | MAO-B | 5.16 ± 0.86 | >19 (no MAO-A inhibition) | Anticancer, Neuroprotective |
| F2MPA (related compound) | MAO-B | 6.0 | Moderate | Cognitive Enhancement |
| Clorgyline (MAO-A selective) | MAO-A | 60.0 | N/A | Antidepressant |
Q & A
Q. What are the recommended synthetic routes for 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide hydrochloride, and how can purity be optimized?
Answer:
- Synthetic Routes : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a similar compound in used a Pd/C-catalyzed hydrogenation step under 40 psi pressure, followed by purification via silica gel column chromatography . Adapting this method, the primary amine group could react with a furan-containing aldehyde under reducing conditions.
- Purity Optimization : Post-synthesis, use preparative HPLC or recrystallization (e.g., from ethyl acetate/hexane mixtures) to isolate the hydrochloride salt. HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR should confirm molecular weight and structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Focus on chemical shifts for the furan ring protons (δ 6.2–7.4 ppm for α and β protons) and the methylamino group (δ 2.8–3.2 ppm). The pentanamide backbone may show distinct carbonyl (δ ~170 ppm in ¹³C NMR) and methylene signals .
- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
Q. What solvent systems are suitable for solubility testing, and how does the hydrochloride salt form influence formulation?
Answer:
- Solubility : Test in polar solvents (e.g., water, methanol) due to the hydrochloride salt’s ionic nature. Aqueous solubility can be enhanced using co-solvents like DMSO (≤10% v/v) .
- Formulation Considerations : The salt form improves bioavailability but may require pH adjustment (e.g., buffered saline for in vitro assays).
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
Answer:
- Variable Analysis : If unexpected peaks arise, compare synthetic steps with analogs in and . For example, steric hindrance from the furan methyl group might shift adjacent proton signals.
- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. If rotational isomers are suspected (common in amides), variable-temperature NMR can clarify .
Q. What experimental design principles apply to optimizing the reaction yield of this compound?
Answer:
- DoE (Design of Experiments) : Vary parameters like temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (5–20% Pd/C). For example, achieved 94% yield using THF/MeOH mixtures under controlled hydrogenation .
- Kinetic Monitoring : Use TLC or inline IR to track reaction progress and identify bottlenecks (e.g., incomplete imine formation).
Q. How can researchers investigate the compound’s interaction with biological targets, such as receptors or enzymes?
Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like serotonin receptors (similar to compounds in ).
- Molecular Dynamics (MD) Simulations : Model the furan ring’s role in π-π stacking with aromatic residues in binding pockets .
- Enzyme Kinetics : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Q. What strategies mitigate thermal degradation during storage or processing?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
